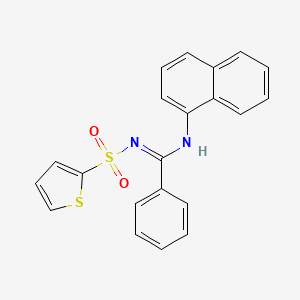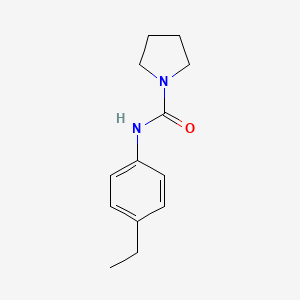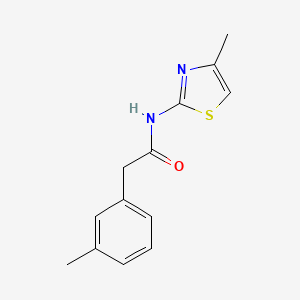
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, commonly referred to as NTBC, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was originally developed as a treatment for hereditary tyrosinemia type 1 (HT-1), a rare metabolic disorder that affects the liver. However, recent research has suggested that NTBC may have broader applications in the treatment of other diseases as well.
作用機序
The mechanism of action of NTBC is complex and varies depending on the disease being studied. In general, NTBC works by blocking the activity of specific enzymes that are involved in disease progression. For example, in cancer research, NTBC blocks the activity of tyrosine kinases, which are enzymes that are overexpressed in many types of cancer and play a key role in tumor growth and proliferation. In diabetes research, NTBC blocks the activity of HPPD, which is an enzyme that is involved in the production of glucose in the liver. By blocking HPPD, NTBC reduces the amount of glucose produced by the liver, which can help to control blood glucose levels in patients with diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTBC vary depending on the disease being studied. In general, NTBC has been shown to have a positive impact on liver function, glucose metabolism, and tumor growth. In liver disease research, NTBC has been shown to reduce the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, which can improve liver function and reduce the risk of liver cancer. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the production of glucose in the liver. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases.
実験室実験の利点と制限
One of the main advantages of using NTBC in lab experiments is that it is a small molecule drug that can be easily synthesized and purified. This makes it an ideal candidate for drug development studies, as it can be easily modified to improve its efficacy and reduce its toxicity. However, one of the main limitations of using NTBC in lab experiments is that it is a relatively new drug that has not been extensively studied in humans. As a result, there is still much that is unknown about its long-term safety and efficacy.
将来の方向性
There are many potential future directions for research on NTBC. Some possible areas of focus include:
1. Developing new formulations of NTBC that are more effective and less toxic than the current formulation.
2. Studying the long-term safety and efficacy of NTBC in humans, particularly in patients with liver diseases and cancer.
3. Investigating the potential use of NTBC in combination with other drugs to improve its efficacy and reduce its toxicity.
4. Exploring the role of NTBC in other diseases, such as metabolic disorders and neurological disorders.
5. Developing new methods for synthesizing and purifying NTBC that are more efficient and cost-effective.
Overall, NTBC is a promising drug that has the potential to be used in the treatment of a variety of diseases. However, further research is needed to fully understand its mechanism of action, as well as its long-term safety and efficacy in humans.
合成法
NTBC can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-naphthol with 2-thiophenesulfonyl chloride, followed by the addition of benzenecarboximidamide. The resulting compound is then purified using column chromatography to obtain pure NTBC.
科学的研究の応用
NTBC has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and liver diseases. In cancer research, NTBC has been shown to inhibit the growth of tumor cells by blocking the activity of tyrosine kinases, which are enzymes that play a key role in cell growth and proliferation. In diabetes research, NTBC has been shown to improve insulin sensitivity and reduce blood glucose levels by blocking the activity of a specific enzyme called 4-hydroxyphenylpyruvate dioxygenase (HPPD). In liver disease research, NTBC has been shown to improve liver function and reduce the risk of liver cancer by blocking the production of toxic metabolites that accumulate in patients with N-1-naphthyl-N'-(2-thienylsulfonyl)benzenecarboximidamide.
特性
IUPAC Name |
N-naphthalen-1-yl-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-27(25,20-14-7-15-26-20)23-21(17-9-2-1-3-10-17)22-19-13-6-11-16-8-4-5-12-18(16)19/h1-15H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIRKQRLRFNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CS2)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CS2)/NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)
![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)
![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)

![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)